molecular formula C7H8O4 B13692375 I+/--Hydroxy-5-methyl-2-furanacetic acid CAS No. 956754-20-4

I+/--Hydroxy-5-methyl-2-furanacetic acid

Cat. No.: B13692375
CAS No.: 956754-20-4
M. Wt: 156.14 g/mol
InChI Key: FGNOKZZROZEXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

I+/--Hydroxy-5-methyl-2-furanacetic acid is a furan-derived carboxylic acid characterized by a hydroxyl group at the 5-position, a methyl substituent at the 3-position, and an acetic acid moiety at the 2-position of the furan ring.

Properties

CAS No.

956754-20-4

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

2-hydroxy-2-(5-methylfuran-2-yl)acetic acid

InChI

InChI=1S/C7H8O4/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3,6,8H,1H3,(H,9,10)

InChI Key

FGNOKZZROZEXBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of MFCD15145922 involves several steps, including the use of specific reagents and conditions. The synthetic routes typically include:

    Initial Reaction: The starting materials undergo a reaction under controlled conditions, often involving a catalyst to facilitate the process.

    Intermediate Formation: The initial reaction leads to the formation of intermediates, which are then further processed.

    Final Product: The intermediates undergo additional reactions, such as purification and crystallization, to yield the final product, MFCD15145922.

Industrial production methods for MFCD15145922 are designed to be efficient and scalable. These methods often involve large-scale reactors and continuous processing techniques to ensure high yield and purity.

Chemical Reactions Analysis

MFCD15145922 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include specific temperatures, pressures, and solvents to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD15145922 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is used in biochemical assays and as a probe for studying biological processes.

    Medicine: MFCD15145922 is investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of MFCD15145922 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Compound Functional Groups Molecular Formula Melting Point (°C) Applications/Reactivity
I+/--Hydroxy-5-methyl-2-furanacetic acid 5-OH, 3-CH₃, 2-CH₂COOH C₈H₁₀O₅ Not reported Potential intermediate in drug synthesis
5-Hydroxy-3-methyl-2(5H)-furanone 5-OH, 3-CH₃, lactone structure C₅H₆O₃ 144–146 Flavoring agent, fragrance component
5-Chloromethyl-2-furansulfonamide 5-ClCH₂, 2-SO₂NH₂ C₆H₆ClNO₃S 112–114 Reactive intermediate for sulfonamide derivatives
2-(4-Hydroxycyclohexyl)acetic acid Cyclohexyl-OH, acetic acid C₈H₁₄O₃ 98–100 (mixture) Chiral building block in organic synthesis

Key Findings:

Reactivity: The acetic acid group in this compound enhances its acidity (pKa ~3–4) compared to lactone derivatives like 5-hydroxy-3-methyl-2(5H)-furanone (pKa ~8–10), making it more reactive in esterification or amidation reactions . Sulfonamide-functionalized furans (e.g., 5-chloromethyl-2-furansulfonamide) exhibit nucleophilic substitution at the chloromethyl group, a feature absent in the target compound due to its methyl substituent .

Thermal Stability: Lactone derivatives (e.g., 5-hydroxy-3-methyl-2(5H)-furanone) show higher thermal stability (decomposition >200°C) than carboxylic acid derivatives, which may undergo decarboxylation at lower temperatures (~150°C) .

Biological Activity: Sulfonamide furans (e.g., 5-aminomethyl-2-furansulfonamide) demonstrate antimicrobial activity, whereas hydroxylated furanacetic acids are hypothesized to act as enzyme inhibitors due to structural mimicry of natural substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.